3,5-difluoropyridazine
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Overview
Description
3,5-Difluoropyridazine is a heterocyclic organic compound with the molecular formula C4H2F2N2. It is a derivative of pyridazine, where two hydrogen atoms in the 3rd and 5th positions of the pyridazine ring are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoropyridazine typically involves the fluorination of pyridazine derivatives. One common method is the electrophilic fluorination of 3,5-dibromo-4-formylpyridine using N-fluoro-benzenesulfonimide (NFSI) as the fluorinating agent . The reaction conditions often include the use of solvents like dimethyl sulfoxide and sulfolane, with cesium fluoride and potassium fluoride as fluorinating agents, and temperatures controlled between 145°C to 190°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process typically involves multiple purification steps, including distillation and recrystallization, to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoropyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving solvents like dimethylformamide and temperatures ranging from room temperature to 100°C.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted pyridazine derivatives.
Oxidation Products: Oxidized forms of pyridazine, such as pyridazinones.
Reduction Products: Reduced forms of pyridazine, such as dihydropyridazines.
Scientific Research Applications
3,5-Difluoropyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It is employed in the design of molecular probes and fluorescent dyes for imaging and diagnostic purposes.
Agrochemicals: this compound derivatives are explored for their potential use as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3,5-difluoropyridazine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. For example, fluorinated pyridazine derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3,6-Difluoropyridazine: Another fluorinated pyridazine with similar properties but different substitution pattern.
Pyridazine: The parent compound without fluorine substitution, exhibiting different reactivity and applications.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Uniqueness of 3,5-Difluoropyridazine: this compound is unique due to the specific positioning of fluorine atoms, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for designing molecules with enhanced stability, bioavailability, and target specificity .
Properties
CAS No. |
2639406-38-3 |
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Molecular Formula |
C4H2F2N2 |
Molecular Weight |
116.07 g/mol |
IUPAC Name |
3,5-difluoropyridazine |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-4(6)8-7-2-3/h1-2H |
InChI Key |
FFLGAQHDXZYQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1F)F |
Purity |
95 |
Origin of Product |
United States |
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